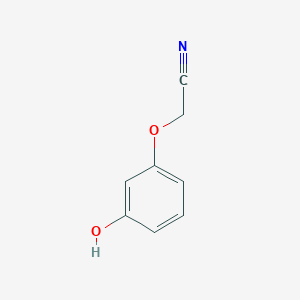

2-(3-Hydroxyphenoxy)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Hydroxyphenoxy)acetonitrile is a chemical compound with the molecular formula C8H7NO2. It is known for its unique chemical structure, which includes a hydroxyphenyl group attached to an acetonitrile moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenoxy)acetonitrile typically involves the reaction of 3-hydroxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

3-Hydroxyphenol+ChloroacetonitrileK2CO3,DMFthis compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Hydroxyphenoxy)acetonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: 3-Hydroxybenzaldehyde or 3-Hydroxybenzoic acid.

Reduction: 2-(3-Hydroxyphenoxy)ethylamine.

Substitution: Various ethers or esters depending on the substituent.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(3-Hydroxyphenoxy)acetonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Hydroxyphenylacetonitrile

- 2-(4-Hydroxyphenoxy)acetonitrile

- 2-(3-Methoxyphenoxy)acetonitrile

Uniqueness

2-(3-Hydroxyphenoxy)acetonitrile is unique due to the presence of both a hydroxy group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.

Activité Biologique

2-(3-Hydroxyphenoxy)acetonitrile is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C₉H₉NO₂

- Molecular Weight : Approximately 165.17 g/mol

- Structure : The compound features a hydroxy group, a phenoxy group, and a nitrile group, which contribute to its diverse chemical properties and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies show that it can inhibit the growth of various Gram-positive bacteria. The compound's mechanism appears to involve the disruption of cellular processes through interactions with specific enzymes or cellular targets, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

The compound has also been studied for its potential anticancer effects. Preliminary findings suggest that it may induce apoptosis in cancer cell lines, demonstrating cytotoxic effects against several types of tumors. For instance, it has shown promise in inhibiting cell proliferation in nasopharyngeal epithelial tumors .

The precise molecular targets of this compound are not yet fully understood. However, it is believed to interact with cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial for drug metabolism. This interaction suggests potential implications for drug interactions and metabolic pathways when used therapeutically.

Biochemical Analysis

- Bioconversion : The compound can be biotically converted to 3-phenoxybenzaldehyde (PBAld) by oxynitrilase, indicating its role in metabolic pathways.

- Cellular Effects : Research suggests that acetonitrile derivatives can enhance the fluctuation of lipid membranes, which may affect cellular signaling and function.

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against Bacillus subtilis and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL, highlighting its potential as an antibacterial agent .

Case Study 2: Anticancer Efficacy

A separate investigation into the anticancer properties revealed that treatment with this compound led to a decrease in cell viability in human cancer cell lines by approximately 60% at a concentration of 50 µM after 48 hours of exposure. This suggests that the compound may serve as a lead for developing new anticancer therapies .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Interaction with cytochrome P450 enzymes |

| Neoplaether | Cytotoxic against tumors | Unknown |

| Other Phenoxy Derivatives | Variable (antibacterial/anticancer) | Various mechanisms |

Propriétés

IUPAC Name |

2-(3-hydroxyphenoxy)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARACIAZIFNFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.